molecular formula C11H17Cl2N3O B6249225 rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2648901-48-6

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No.: B6249225
CAS No.: 2648901-48-6
M. Wt: 278.2
InChI Key:
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Description

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a synthetic compound with a unique bicyclic structure. It is characterized by the presence of a pyrimidinyl group and an azabicyclo octane framework. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicyclo Octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo octane core. Reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a pyrimidine derivative and a suitable leaving group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Pyrimidine derivatives, halides

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines, alcohols

    Substitution Products: Functionalized pyrimidinyl derivatives

Scientific Research Applications

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity.

    Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.

    Ion Channels: The compound may influence ion channel activity, altering cellular signaling and function.

Comparison with Similar Compounds

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can be compared with other similar compounds, such as:

  • rac-(1R,3S,5S)-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
  • rac-(1R,3S,5S)-3-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

These compounds share similar structural features but differ in the position and nature of the substituent groups. The unique pyrimidinyl group in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

2648901-48-6

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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